Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate
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Overview
Description
Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is a synthetic organic compound with the molecular formula C₁₇H₂₄N₂O₄. This compound is characterized by a piperidine ring substituted with a benzyl group, an amino group, and a methoxy-oxopropyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride and a base such as sodium hydride.
Addition of the Amino Group: The amino group is added through a reductive amination reaction using an appropriate amine and a reducing agent like sodium cyanoborohydride.
Methoxy-Oxopropyl Group Addition: The methoxy-oxopropyl group is introduced through an esterification reaction involving methoxyacetic acid and a coupling reagent such as dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors for efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, forming aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: Nucleophilic substitution reactions can take place at the benzyl group, replacing it with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiols (R-SH) can be used under basic conditions.
Major Products
Oxidation: Formation of benzyl 3-(1-amino-3-formyl-3-oxopropyl)piperidine-1-carboxylate.
Reduction: Formation of benzyl 3-(1-amino-3-hydroxy-3-oxopropyl)piperidine-1-carboxylate.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is utilized in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 3-(1-amino-3-ethoxy-3-oxopropyl)piperidine-1-carboxylate
- Benzyl 3-(1-amino-3-hydroxy-3-oxopropyl)piperidine-1-carboxylate
Uniqueness
Benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research applications.
Properties
Molecular Formula |
C17H24N2O4 |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
benzyl 3-(1-amino-3-methoxy-3-oxopropyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C17H24N2O4/c1-22-16(20)10-15(18)14-8-5-9-19(11-14)17(21)23-12-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12,18H2,1H3 |
InChI Key |
LULGQHVONHICSI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1CCCN(C1)C(=O)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
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